REACTION_CXSMILES
|
Cl.[Na].Cl.[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:9][CH2:10][CH2:11][N:12]=1>>[CH3:4][O:5][CH2:6][CH2:7][C:8]1[NH:12][CH2:11][CH2:10][N:9]=1 |f:0.1,2.3,^1:1|
|
Name
|
sodium hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[Na]
|
Name
|
2-(2-methoxyethyl)-2-imidazoline hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COCCC=1NCCN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The contents of the vessel are transferred to a separatory vessel
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted four times with 30 parts of reagent grade tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined tetrahydrofuran extracts are dried over anhydrous potassium carbonate for 15 hours
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The potassium carbonate is then filtered off
|
Type
|
DISTILLATION
|
Details
|
the tetrahydrofuran solution is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC=1NCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |